molecular formula C16H22O2S B14474791 Ethyl 4,5-dimethyl-6-(phenylsulfanyl)hex-4-enoate CAS No. 66492-74-8

Ethyl 4,5-dimethyl-6-(phenylsulfanyl)hex-4-enoate

Katalognummer: B14474791
CAS-Nummer: 66492-74-8
Molekulargewicht: 278.4 g/mol
InChI-Schlüssel: ZAJSJPKEEPLJEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4,5-dimethyl-6-(phenylsulfanyl)hex-4-enoate is an organic compound that belongs to the class of esters It features a complex structure with a phenylsulfanyl group attached to a hex-4-enoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dimethyl-6-(phenylsulfanyl)hex-4-enoate typically involves multiple steps:

    Formation of the Hex-4-enoate Backbone: This can be achieved through the reaction of appropriate alkenes with ethyl chloroformate under basic conditions.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the hex-4-enoate backbone.

    Methylation: The final step involves the methylation of the appropriate positions on the hex-4-enoate backbone using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: Ethyl 4,5-dimethyl-6-(phenylsulfanyl)hex-4-enoate can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 4,5-dimethyl-6-(phenylsulfanyl)hex-4-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 4,5-dimethyl-6-(phenylsulfanyl)hex-4-enoate involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can form specific interactions with active sites, while the ester group can undergo hydrolysis, releasing active metabolites. The exact pathways depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 4,5-dimethylhex-4-enoate: Lacks the phenylsulfanyl group, making it less reactive in certain substitution reactions.

    Methyl 4,5-dimethyl-6-(phenylsulfanyl)hex-4-enoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.

    Ethyl 4,5-dimethyl-6-(phenylsulfanyl)hexanoate: Saturated version, lacking the double bond, which affects its chemical properties.

Uniqueness

This compound is unique due to the presence of both the phenylsulfanyl group and the double bond in the hex-4-enoate backbone

Eigenschaften

CAS-Nummer

66492-74-8

Molekularformel

C16H22O2S

Molekulargewicht

278.4 g/mol

IUPAC-Name

ethyl 4,5-dimethyl-6-phenylsulfanylhex-4-enoate

InChI

InChI=1S/C16H22O2S/c1-4-18-16(17)11-10-13(2)14(3)12-19-15-8-6-5-7-9-15/h5-9H,4,10-12H2,1-3H3

InChI-Schlüssel

ZAJSJPKEEPLJEO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCC(=C(C)CSC1=CC=CC=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.